molecular formula C30H28FN5 B11218203 7-(4-fluorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-fluorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11218203
M. Wt: 477.6 g/mol
InChI Key: PHSVFBPADRTADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-fluorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolo[2,3-d]pyrimidine class of heterocyclic molecules. These compounds are structurally analogous to nucleosides and antibiotics, with demonstrated biological relevance in medicinal chemistry . The core structure features a fused pyrrole-pyrimidine system, substituted at positions 4, 5, and 5. Key modifications include:

  • 5-position: A phenyl ring, contributing to hydrophobic interactions.
  • 7-position: A 4-fluorophenyl group, enhancing electronic effects and metabolic stability.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with known bioactive pyrrolo[2,3-d]pyrimidines targeting enzymes like kinases or phosphodiesterases .

Properties

Molecular Formula

C30H28FN5

Molecular Weight

477.6 g/mol

IUPAC Name

7-(4-fluorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H28FN5/c1-21-7-6-10-26(17-21)35-16-15-34(18-22(35)2)29-28-27(23-8-4-3-5-9-23)19-36(30(28)33-20-32-29)25-13-11-24(31)12-14-25/h3-14,17,19-20,22H,15-16,18H2,1-2H3

InChI Key

PHSVFBPADRTADH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound 7-(4-fluorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H28N4O4S
  • Molecular Weight : 528.6 g/mol
  • IUPAC Name : 7-[[4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Notable activities include:

  • Anticancer Properties : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have shown promising results in inhibiting the growth of human tumor cell lines such as HeLa and A375 .
  • Mechanism of Action :
    • The compound is believed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK2 and CDK9 have demonstrated IC50 values in the low micromolar range, indicating potent biological activity .
    • Additionally, it may act on retinol-binding protein 4 (RBP4), potentially modulating visual cycle processes and impacting conditions like age-related macular degeneration (AMD) .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperazine Ring : Achieved through cyclization reactions involving diamines and sulfonium salts.
  • Quinazolinone Core Formation : Typically involves the condensation of anthranilic acid derivatives with isocyanates.
  • Dioxolo Moiety Creation : Synthesized via cyclization of catechol derivatives under acidic conditions.

These synthetic routes highlight the compound's complexity and the potential for generating various analogs with modified biological activities .

Case Study 1: Antiproliferative Activity

A study evaluated several pyrrolo[2,3-d]pyrimidine derivatives for their antiproliferative effects against cancer cell lines. The results indicated that certain modifications to the piperazine moiety significantly enhanced activity against breast and lung cancer cells, suggesting that structural optimization could lead to more effective therapeutic agents .

Case Study 2: RBP4 Interaction

Research into RBP4 antagonists has shown that compounds structurally related to our target can effectively reduce serum RBP4 levels in vivo. This reduction is associated with decreased retinol supply to retinal pigment epithelium (RPE) cells, potentially slowing down the progression of AMD. The findings support further exploration of this compound as a therapeutic candidate for ocular diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. The unique structure of 7-(4-fluorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine suggests potential applications in targeting cancer cell proliferation and survival pathways. Preliminary studies have shown that compounds with similar structures can inhibit specific kinases involved in tumor growth and metastasis.

CompoundBiological ActivityMechanism
This compoundAnticancerInhibition of kinase activity
Thieno[3,2-d]pyrimidine derivativesAntitumorModulation of signaling pathways

Neurological Disorders

The compound's structural features suggest potential applications in treating central nervous system disorders. Its ability to interact with neurotransmitter receptors may provide therapeutic benefits for conditions such as depression or anxiety. Studies have shown that piperazine derivatives can act as effective anxiolytics or antidepressants by modulating serotonin and dopamine pathways.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrrolo Core : Utilizing starting materials such as 2-amino-1,5-diphenyl-1H-pyrrole.
  • Piperazine Integration : Introducing the piperazine moiety through nucleophilic substitution reactions.
  • Fluorination : Employing fluorinating agents to introduce the fluorophenyl group.

Optimizing reaction conditions is crucial for achieving high yields and purity of the final product.

Case Study 1: Anticancer Efficacy

A study published in the Bulletin of Chemical Society of Ethiopia explored various pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties. The findings indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) .

Case Study 2: Neurological Applications

Research conducted on piperazine derivatives demonstrated their efficacy in modulating serotonin receptors, leading to anxiolytic effects in animal models. The study highlighted the potential of compounds like this compound as candidates for further development in treating anxiety disorders .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrrolo[2,3-d]pyrimidine core allows substitution at electron-deficient positions. The C4 piperazinyl group (introduced via nucleophilic displacement) is stable under basic conditions but can undergo further functionalization:

  • Piperazine ring alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to yield N-alkylated derivatives, enhancing lipophilicity.

  • Aminolysis : Substitution with primary/secondary amines (e.g., morpholine) under microwave irradiation (120°C, 2h) replaces the piperazine moiety, achieving yields of 65–78% .

Cross-Coupling Reactions

The 5-phenyl and 7-(4-fluorophenyl) substituents participate in palladium-catalyzed couplings:

Reaction Type Conditions Outcome Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°CArylation at C572–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CIntroduction of amino groups60–68%

Oxidation and Reduction

  • Oxidation :

    • The 3-methyl group on the piperazine ring is oxidized to a ketone using KMnO₄/H₂SO₄ (40°C, 6h), enabling further derivatization.

    • The pyrrole nitrogen undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives, though this reduces aromatic stabilization.

  • Reduction :

    • Catalytic hydrogenation (H₂, Pd/C, EtOH) selectively reduces the pyrrole ring to a pyrrolidine, altering planarity and biological activity .

Functional Group Transformations

  • Fluorophenyl group :

    • Undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., NaN₃) in DMSO at 120°C, replacing fluorine with azide.

  • Phenyl rings :

    • Nitration (HNO₃/H₂SO₄) at meta positions modifies electronic properties, enhancing interactions with hydrophobic enzyme pockets .

Comparative Analysis with Structural Analogs

Key differences in reactivity compared to related compounds:

Compound Core Structure Reactivity Profile
7-(4-Fluorophenyl)-4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidineEnhanced electrophilicity at C4 due to electron-withdrawing piperazine; fluorophenyl group resists oxidation
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine Pyrrolo[2,3-d]pyrimidineHigher basicity at C4 amino group facilitates protonation in acidic environments
Thieno[3,2-d]pyrimidine derivativesThienopyrimidineSulfur atom enables thiophilic reactions (e.g., alkylation) absent in pyrrolo analogs

Mechanistic Insights

  • Electron-deficient sites : The pyrrolo[2,3-d]pyrimidine core’s electron deficiency (from adjacent nitrogen atoms) directs electrophilic attacks to C6 and C7 positions .

  • Steric effects : Bulky 3-methylphenyl groups on the piperazine limit accessibility to the N1 position, favoring regioselective modifications .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent is critical for modulating receptor affinity and selectivity. Comparisons include:

Compound Name 4-Position Substituent Key Structural Features References
Target Compound 3-Methyl-4-(3-methylphenyl)piperazine Bulky, aromatic piperazine derivative Synthesized
7-(4-Fluorophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4-Methylpiperazine Smaller, less sterically hindered
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolidine Non-aromatic, flexible ring
7-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4-(4-Fluorophenyl)piperazine Electron-withdrawing fluorine substituent

Key Findings :

Substituent Variations at the 7-Position

The 7-position substituent influences electronic properties and metabolic stability:

Compound Name 7-Position Substituent Electronic Effects References
Target Compound 4-Fluorophenyl Moderate electron withdrawal Synthesized
4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine Phenyl Purely hydrophobic
7-(3-Methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 3-Methylphenyl Electron-donating methyl group

Key Findings :

  • 3-Methylphenyl substituents (e.g., ) may enhance metabolic stability but reduce solubility due to increased lipophilicity.

Core Modifications in Pyrrolo[2,3-d]pyrimidine Analogues

Modifications to the fused pyrrole-pyrimidine core alter conformational stability and synthetic accessibility:

Compound Name Core Modification Crystallographic Data References
Target Compound Unmodified Not reported Synthesized
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Chlorine at 5-position Mean σ(C–C) = 0.004 Å; R = 0.042
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3-fluoroaniline Oxygen linker at 4-position Synthesized via nitro reduction

Key Findings :

  • Core modifications like oxygen linkers (e.g., ) improve synthetic versatility but may reduce planarity critical for intercalation.

Q & A

Q. Table 1: Synthetic Yield Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)
1Aza-Wittig reaction, 80°C, 12h6592%
2Piperazine substitution, K2_2CO3_3, DMF, 24h7885%
3Recrystallization (EtOH/CH2_2Cl2_2)8999%

Q. Table 2: Crystallographic Parameters

ParameterValue (SC-XRD)DFT-Optimized
Bond Length (C4-N5)1.35 Å1.33 Å
Dihedral Angle (Pyrrolo/Phenyl)73.7°76.2°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.